molecular formula C22H22N2O4 B302886 N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

Numéro de catalogue B302886
Poids moléculaire: 378.4 g/mol
Clé InChI: SGBKSFNJBJSMSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide, commonly known as CDPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CDPPB belongs to a class of compounds known as positive allosteric modulators (PAMs), which have the ability to enhance the activity of specific receptors in the brain. In

Mécanisme D'action

CDPPB acts as a positive allosteric modulator of mGluR5. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter binds. This results in an increase in the activity of the receptor, which can have a downstream effect on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
CDPPB has been shown to have a variety of biochemical and physiological effects. In animal studies, CDPPB has been shown to enhance cognitive function, learning, and memory. CDPPB has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CDPPB has been shown to have a neuroprotective effect in models of neurodegenerative diseases such as Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CDPPB is its specificity for mGluR5, which allows for targeted modulation of this receptor. Additionally, CDPPB has been shown to have a long half-life, which allows for sustained modulation of mGluR5 activity. However, one limitation of CDPPB is its poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.

Orientations Futures

There are several future directions for research on CDPPB. One area of interest is the potential therapeutic use of CDPPB in neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in developing more soluble derivatives of CDPPB to improve its administration in laboratory experiments. Finally, there is interest in further exploring the mechanism of action of CDPPB and its downstream effects on neurotransmitter release and neuronal activity.
In conclusion, CDPPB is a promising compound with potential therapeutic properties in neurological disorders. Its specificity for mGluR5 and long half-life make it an attractive target for further research. Future studies will help to elucidate the full range of CDPPB's effects and potential therapeutic applications.

Méthodes De Synthèse

CDPPB can be synthesized using a multistep process involving the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound is then reacted with 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid to form CDPPB. The final product is purified using column chromatography.

Applications De Recherche Scientifique

CDPPB has been studied for its potential therapeutic properties in a variety of neurological disorders, including anxiety, depression, and schizophrenia. CDPPB has been shown to enhance the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating the release of neurotransmitters such as dopamine and glutamate. This modulation of mGluR5 activity has been shown to have a positive effect on cognitive function, learning, and memory.

Propriétés

Nom du produit

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

Formule moléculaire

C22H22N2O4

Poids moléculaire

378.4 g/mol

Nom IUPAC

N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C22H22N2O4/c1-28-17-10-7-14(8-11-17)20(25)23-15-9-12-18-19(13-15)22(27)24(21(18)26)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,23,25)

Clé InChI

SGBKSFNJBJSMSN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

SMILES canonique

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.